molecular formula C11H15N5O3 B150664 N6-Methyl-2'-deoxyadenosine CAS No. 2002-35-9

N6-Methyl-2'-deoxyadenosine

Cat. No. B150664
CAS RN: 2002-35-9
M. Wt: 265.27 g/mol
InChI Key: DYSDOYRQWBDGQQ-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Methyl-2'-deoxyadenosine (MDA) is a modified nucleoside that differs from the common nucleoside adenosine by the addition of a methyl group at the nitrogen-6 position of the adenine base. This modification is rare in mammalian DNA but can be found in bacterial DNA. The presence of MDA in mammalian cells has been associated with triggering differentiation processes in various tumor cell lines, suggesting its potential as an antitumoral and differentiation agent .

Synthesis Analysis

The synthesis of N6-Methyl-2'-deoxyadenosine and its derivatives has been achieved through various methods. A highly efficient one-step synthesis has been developed that involves treating 2'-deoxyinosine with alkyl or arylamines in the presence of BOP and DIPEA in DMF, leading to the formation of N6-2'-deoxyadenosine derivatives in good to excellent yields . Other synthetic approaches include the use of amidine protecting groups, which offer stability against acid-catalyzed depurination and can be removed rapidly and quantitatively .

Molecular Structure Analysis

The molecular structure of N6-Methyl-2'-deoxyadenosine derivatives has been studied using X-ray crystallography. For instance, the crystal structure of N6-(4-nitrobenzyl)-β-D-2'-deoxyadenosine, a potent inhibitor of adenosine transport, revealed the orientation of the 4-nitrobenzyl group and its inclination relative to the adenine ring, which is crucial for its inhibitory activity .

Chemical Reactions Analysis

N6-Methyl-2'-deoxyadenosine can participate in various chemical reactions, including the formation of adducts with carcinogenic compounds. For example, the reaction of 2'-deoxyinosine with SOCl2 followed by derivatization and cyclization can lead to the formation of 1,N6-ethano-2'-deoxyadenosine, a metabolic product of the antitumor agent BCNU .

Physical and Chemical Properties Analysis

The physical and chemical properties of N6-Methyl-2'-deoxyadenosine derivatives can significantly influence their biological activity. For instance, the incorporation of N6-(Carbamoylmethyl)-2'-deoxyadenosine into oligonucleotides results in a strong decrease in the melting temperatures (Tm) of the oligomers, affecting their stability and duplex formation . Additionally, the fluorescence properties of certain derivatives, such as 1,N6-etheno-7-deaza-2'-deoxyadenosine, have been characterized, showing strong fluorescence and stability, which can be useful in biophysical studies .

Scientific Research Applications

  • Epigenetic Role in Early Embryogenesis : m6dA accumulates notably during the early embryogenesis of vertebrates like zebrafish and pig but diminishes as the embryo develops. Much of this accumulation is in the genome's repetitive regions, indicating a potential epigenetic role during early development stages (Liu et al., 2016).

  • Tracing DNA Modifications in Human Cells : A novel method using stable isotope-labeled deoxynucleoside traces DNA m6dA in human cells. This technique aids in distinguishing mammalian DNA m6dA from modifications generated by infecting mycoplasmas, highlighting its potential in studying epigenetic modifications in human genetics (Liu, B. et al., 2017).

  • Understanding Genomic m6dA in Mammalian Cells : Research indicates that most genomic m6dA in mammalian cells originates not from direct methylation in DNA, but from the misincorporation of ribo-N6-methyladenosine, questioning its role as a heritable epigenetic mark in these cells (Musheev et al., 2020).

  • Detection in Vertebrate DNA : The presence of m6dA in vertebrate DNA, including in species like Xenopus laevis, mouse, and human, suggests that direct DNA modifications might be more common in eukaryotes than previously thought. This modification is widespread across the eukaryotic genome and appears in different cell types (Koziol et al., 2015).

  • Role in Disease and Potential Biomarkers : The association of m6dA aberrations in nucleic acids with cancer has been explored. Methods developed for measuring modified adenine nucleosides in human urine suggest potential applications of these modifications as biomarkers for early detection of cancers like gastric and colorectal cancer (Guo et al., 2021).

  • Regulation of Physiological and Pathological Processes : m6dA in eukaryotic genomes is implicated in gene regulation, nucleosome positioning, early development, and is associated with diseases like diabetes and various cancers. Its levels are influenced by factors such as the FTO demethylase, highlighting its role in both physiological and pathological processes (Parashar et al., 2018).

  • Enrichment in Mammalian Mitochondrial DNA : m6dA is found to be enriched in mammalian mitochondrial DNA (mtDNA), suggesting regulatory roles in mitochondrial functions and stress response. This finding expands the understanding of DNA modifications beyond genomic DNA to include mtDNA (Hao et al., 2020).

  • Chemical Functionalization for Epigenetic Studies : A method for selective chemical functionalization at N6-methyladenosine residues in DNA demonstrates the potential for advanced epigenetic studies and applications in identifying this modification in genomic DNA and RNA (Nappi et al., 2020).

Safety And Hazards

The safety data sheet for N6-Methyl-2’-deoxyadenosine recommends against its use for food, drug, pesticide, or biocidal product use . It should be used as laboratory chemicals only .

Future Directions

N6-methyladenine (m6A) mRNA modification is the most abundant form of post-transcriptional RNA modification in mammals and is involved in regulating mRNA translation and degradation . Cumulative findings indicate that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . Future research will likely focus on further understanding the regulatory pathways and biological functions of this modification in eukaryotes .

properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSDOYRQWBDGQQ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173840
Record name N(6)-Methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Methyl-2'-deoxyadenosine

CAS RN

2002-35-9
Record name 2′-Deoxy-N6-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Methyl-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-Methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-METHYLDEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48QZW2IR9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Methyl-2'-deoxyadenosine
Reactant of Route 2
N6-Methyl-2'-deoxyadenosine
Reactant of Route 3
N6-Methyl-2'-deoxyadenosine
Reactant of Route 4
N6-Methyl-2'-deoxyadenosine
Reactant of Route 5
N6-Methyl-2'-deoxyadenosine
Reactant of Route 6
N6-Methyl-2'-deoxyadenosine

Citations

For This Compound
407
Citations
JL Boyer, A Mohanram, E Camaioni… - British journal of …, 1998 - Wiley Online Library
The antagonist activity of N 6 ‐methyl 2′‐deoxyadenosine 3′,5′‐bisphosphate (N6MABP) has been examined at the phospholipase C‐coupled P2Y 1 receptor of turkey erythrocyte …
Number of citations: 235 bpspubs.onlinelibrary.wiley.com
X Li, Q Zhao, W Wei, Q Lin, C Magnan, MR Emami… - Nature …, 2019 - nature.com
… Here we report that in adult mice trained in fear extinction, the DNA modification N6-methyl-2’-deoxyadenosine (m6dA) accumulates along promoters and coding sequences in activated …
Number of citations: 59 www.nature.com
B Liu, X Liu, W Lai, H Wang - Analytical chemistry, 2017 - ACS Publications
DNA N 6 -methyl-2′-deoxyadenosine (6mdA) is an epigenetic modification in both eukaryotes and bacteria. Here we exploited stable isotope-labeled deoxynucleoside [ 15 N 5 ]-2′-…
Number of citations: 49 pubs.acs.org
Y Li, ZY Liang, HL Wang - Iscience, 2023 - cell.com
… Here we identified N6-methyl-2’-deoxyadenosine (6mdA) as an agonist that promotes the hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells. In addition, 6mdA …
Number of citations: 6 www.cell.com
SN Mikhailov, EN Timofeev… - Current Protocols in …, 2009 - Wiley Online Library
This unit describes a simple and efficient synthesis of the phosphoramidite derivative of N 1 ‐methyl‐2′‐deoxyadenosine from 2′‐deoxyadenosine. The synthesis starts with the …
F Seela, W Herdering, A Kehne - Helvetica chimica acta, 1987 - Wiley Online Library
… Driller for providing us with the methyl phosphoramidite of N6-methyl-2'-deoxyadenosine and Dr. H . Rosemeyer for the measurement of the NMR spectra. …
Number of citations: 32 onlinelibrary.wiley.com
F Seela, K Kaiser, U Bindig - Helvetica chimica acta, 1989 - Wiley Online Library
… In the following, we report on the syntheses of 7-deaza-2’-deoxy-N6-methyladenosine‘) (c7m6Ad, 2) as well as of 8-aza-7deaza-N6-methyl-2‘-deoxyadenosine (3) and its N8-(2‘-deoxy-/…
Number of citations: 34 onlinelibrary.wiley.com
AL Pogolotti Jr, A Ono, R Subramaniam… - Journal of Biological …, 1988 - Elsevier
Experiments were performed to determine whether EcoRI methylase catalyzes the transfer of the methyl group of S-adenosylmethionine (a) directly to the N6 of adenine in DNA or (b) …
Number of citations: 78 www.sciencedirect.com
T Sato - Acta Crystallographica Section C: Crystal Structure …, 1985 - scripts.iucr.org
(IUCr) Structure of N6-methyl-2'-deoxyadenosine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 41 Part …
Number of citations: 2 scripts.iucr.org
SI Hashimoto, M Green - Journal of Virology, 1976 - Am Soc Microbiol
… to be a 2'--methylated adenosine derivative, because only 2'-O-methylated nucleosides (or 2'-deoxynucleosides) would move with this solvent system and N6methyl-2-deoxyadenosine …
Number of citations: 53 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.